1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane
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Overview
Description
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and high strain energy.
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bicyclo[111]pentanes (BCPs), to which this compound belongs, are often used as bioisosteres for various groups such as phenyl rings, tert-butyl groups, and internal alkynes . This suggests that the compound may interact with a wide range of biological targets, depending on its specific functional groups and stereochemistry.
Mode of Action
The exact mode of action of 1-Bromo-3-dimethylphosphorylbicyclo[11Bcps are known to undergo various chemical reactions, including c–h functionalization . This process involves the formation of new C–C bonds at the tertiary position of a variety of BCPs, which could potentially alter the function of the target molecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bcps often exhibit improved pharmacokinetic properties, including increased water solubility, higher membrane permeability, and enhanced metabolic stability . These properties could potentially enhance the bioavailability of the compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that the chemical properties of bcps can be influenced by factors such as temperature, ph, and the presence of other chemical species . These factors could potentially affect the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine to the bicyclo[1.1.1]pentane core, followed by phosphorylation using dimethylphosphoryl chloride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of its synthesis can be inferred from the general methods used for bicyclo[1.1.1]pentane derivatives. These methods often involve large-scale photochemical reactions and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphoryl group can undergo oxidation or reduction, altering the compound’s reactivity and properties
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
- Substitution reactions yield various substituted bicyclo[1.1.1]pentane derivatives.
- Oxidation and reduction reactions modify the phosphoryl group, leading to different phosphorylated products .
Scientific Research Applications
1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in creating more stable and soluble drug candidates.
Industry: Utilized in materials science for developing new polymers and advanced materials .
Comparison with Similar Compounds
- 1,3-Diiodobicyclo[1.1.1]pentane
- 1-Chlorobicyclo[1.1.1]pentane
- 1,3-Dimethylbicyclo[1.1.1]pentane
Uniqueness: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane stands out due to the presence of both a bromine atom and a dimethylphosphoryl group. This combination provides unique reactivity and potential for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZOHCHVYJVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C12CC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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